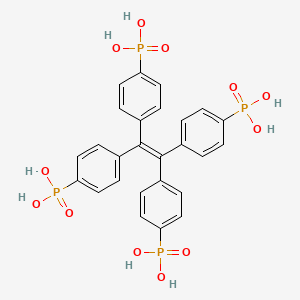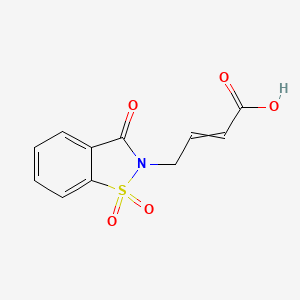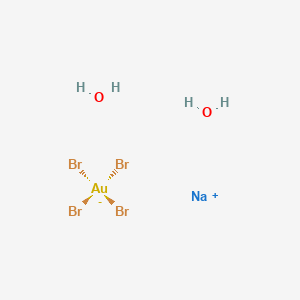
Sodium tetrabromoaurate(III) dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrabromoaurate(III) dihydrate is an inorganic compound with the formula NaAuBr4•2H2O. It consists of sodium cations (Na+), tetrabromoaurate(III) anions ([AuBr4]−), and two water molecules of hydration. This compound is known for its applications in various scientific fields, particularly in the synthesis of nanoparticles and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tetrabromoaurate(III) dihydrate is typically synthesized by reacting gold metal with bromine in the presence of sodium bromide in an aqueous solution. The reaction proceeds through several steps, ultimately yielding the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the controlled reaction of gold with bromine and sodium bromide under aqueous conditions, followed by crystallization and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tetrabromoaurate(III) dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the gold center is further oxidized.
Reduction: It can be reduced to form gold nanoparticles or other gold-containing species.
Substitution: The bromide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state gold compounds.
Reduction: Gold nanoparticles.
Substitution: Various gold-ligand complexes.
Applications De Recherche Scientifique
Sodium tetrabromoaurate(III) dihydrate has several applications in scientific research:
Chemistry: Used in the synthesis of gold nanoparticles via the layer-by-layer hydrothermal route, which are studied for their growth characteristics and optical properties.
Medicine: Investigated for use in drug delivery systems and cancer therapy, leveraging the biocompatibility and functionalization potential of gold nanoparticles.
Industry: Utilized in the fabrication of advanced materials and coatings, as well as in catalysis for various chemical reactions.
Mécanisme D'action
The mechanism by which sodium tetrabromoaurate(III) dihydrate exerts its effects is primarily through the formation of gold nanoparticles. These nanoparticles interact with biological molecules and cellular structures, enabling applications in imaging, diagnostics, and therapy. The molecular targets and pathways involved include cellular uptake mechanisms and interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Sodium tetrachloroaurate(III): Similar in structure but contains chloride instead of bromide.
Potassium tetrabromoaurate(III): Contains potassium instead of sodium.
Sodium tetrachloroaurate(III) dihydrate: Similar hydration state but with chloride ligands.
Uniqueness: Sodium tetrabromoaurate(III) dihydrate is unique due to its specific bromide ligands, which can impart different reactivity and properties compared to its chloride analogs. This uniqueness makes it valuable in specific applications where bromide ligands are preferred .
Propriétés
Formule moléculaire |
AuBr4H4NaO2 |
|---|---|
Poids moléculaire |
575.60 g/mol |
Nom IUPAC |
sodium;tetrabromogold(1-);dihydrate |
InChI |
InChI=1S/Au.4BrH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
Clé InChI |
NWTJWUSRSQZWFQ-UHFFFAOYSA-J |
SMILES canonique |
O.O.[Na+].Br[Au-](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12499543.png)
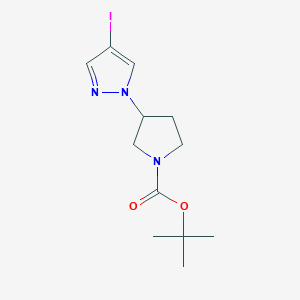
![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
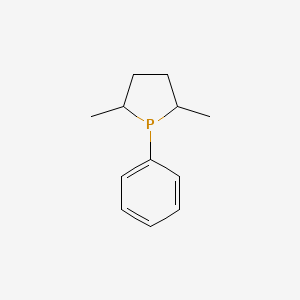
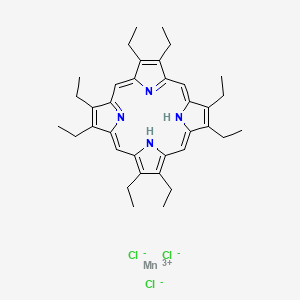
![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
![5-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B12499574.png)
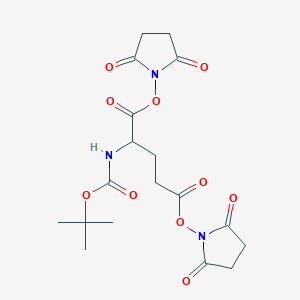
![Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)
